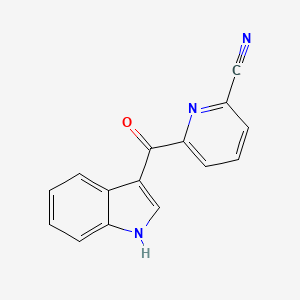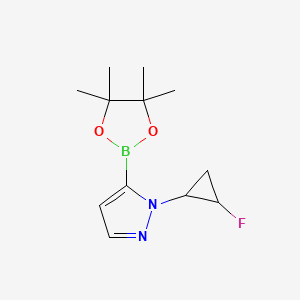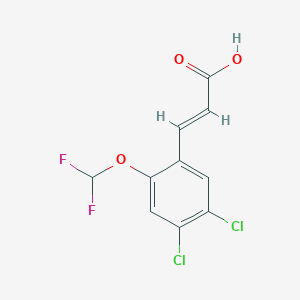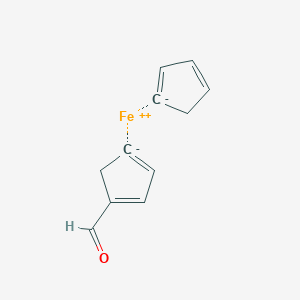
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) is a complex organometallic compound. It consists of cyclopenta-1,3-diene and cyclopenta-1,3-diene-1-carbaldehyde ligands coordinated to an iron(2+) center. This compound is notable for its applications in various fields of chemistry and industry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) typically involves the following steps:
Preparation of Cyclopenta-1,3-diene: Cyclopenta-1,3-diene is obtained from coal tar or by steam cracking of naphtha.
Formation of Cyclopenta-1,3-diene-1-carbaldehyde: This can be synthesized through various organic reactions, including the oxidation of cyclopenta-1,3-diene.
Coordination to Iron(2+): The ligands are then coordinated to an iron(2+) center under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) involve large-scale synthesis of the individual components followed by their coordination. This process is optimized for yield and purity, often involving high-pressure reactors and continuous distillation units.
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ligands can be substituted under specific conditions to form new complexes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta-1,3-diene-1-carboxylic acid, while reduction may produce cyclopenta-1,3-diene-1-methanol.
科学的研究の応用
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and catalysts.
Biology: Investigated for its potential in biological imaging and as a probe for studying iron metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) involves its interaction with molecular targets through its iron center. The iron(2+) can participate in redox reactions, facilitating electron transfer processes. The ligands can also interact with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Cyclopentadiene: A simpler compound with similar structural features but lacking the aldehyde group and iron center.
Dicyclopentadiene: A dimer of cyclopentadiene, used in similar applications but with different reactivity.
Ferrocenylmethyl methacrylate: Contains a ferrocene unit, similar in having an iron center but with different ligands and applications
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) is unique due to its combination of cyclopenta-1,3-diene and aldehyde ligands coordinated to an iron(2+) center. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C11H10FeO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1,3,5H,4H2;1-3H,4H2;/q2*-1;+2 |
InChIキー |
AWMDIGKURZVMOE-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=[C-]1.C1[C-]=CC=C1C=O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)

![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
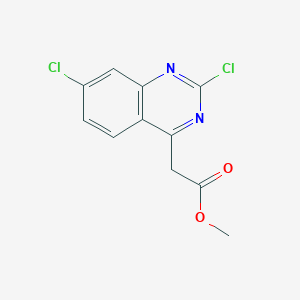
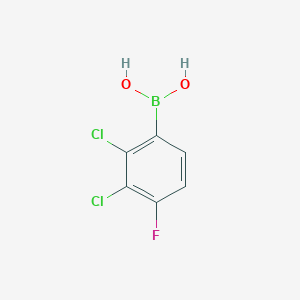
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)

